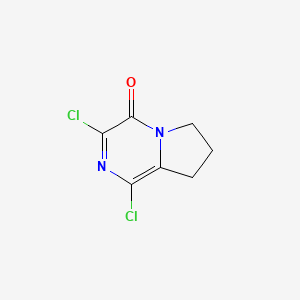![molecular formula C7H11NO2 B3306449 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 926658-87-9](/img/structure/B3306449.png)
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
Übersicht
Beschreibung
“3-Oxa-9-azabicyclo[3.3.1]nonan-7-one” is a chemical compound with the CAS Number: 1126795-00-3 . It has a molecular weight of 177.63 . The compound is also known as “this compound hydrochloride” and is sold in solid form .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.3.1]nonane derivatives, which are synthetically attractive, can be directly synthesized from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7-1-5-3-10-4-6 (2-7)8-5;/h5-6,8H,1-4H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives have been explored for their antimicrobial properties. Studies have synthesized various derivatives and tested them for in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. This research indicates potential applications in developing new antimicrobial agents (Parthiban et al., 2010); (Paramasivam Parthiban et al., 2009).
Conformational Studies
The molecular structure and conformation of various this compound derivatives have been analyzed using techniques like NMR spectroscopy. These studies provide insight into the stereochemistry of the compounds and their potential applications in medicinal chemistry and drug design (S. G. Klepikova et al., 2003); (I. Iriepa et al., 2003).
Synthesis Techniques
Research has been conducted on the synthesis of this compound and its derivatives using various methods. This includes the exploration of different reactions and conditions to optimize the synthesis process, which is crucial for the production of these compounds for further study and potential applications (Ehsan Ullah et al., 2005).
Serotonin Receptor Antagonists
Derivatives of this compound have been studied as serotonin 5-HT3 receptor antagonists. This suggests their potential use in the development of drugs targeting serotonin receptors, which are implicated in various neurological and psychiatric disorders (J. Bermudez et al., 1992).
Antioxidant Properties
Research on this compound derivatives has also included the exploration of their antioxidant properties. This line of study investigates the potential of these compounds in mitigating oxidative stress, which is a factor in various diseases (D. Park et al., 2012).
Catalysis in Oxidation Reactions
There is also interest in the use of this compound derivatives as catalysts in oxidation reactions. This research can contribute to the development of more efficient and environmentally friendly chemical processes (M. Shibuya et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOXKWYNXYBVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


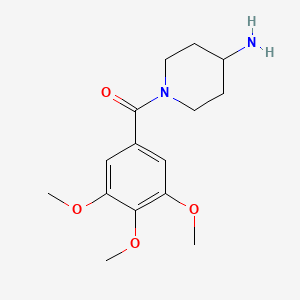
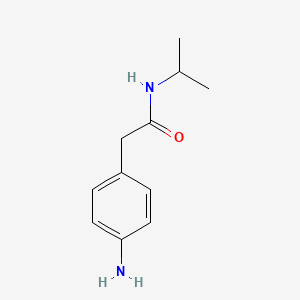
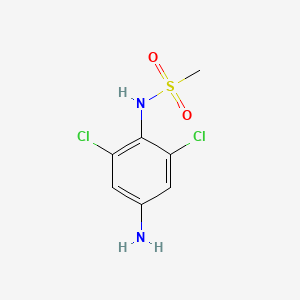
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)
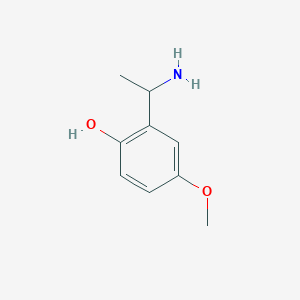
![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)
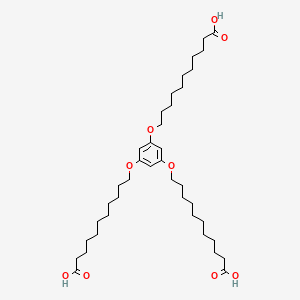
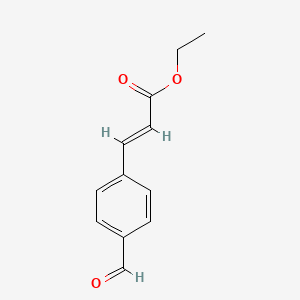
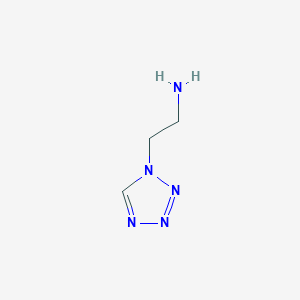
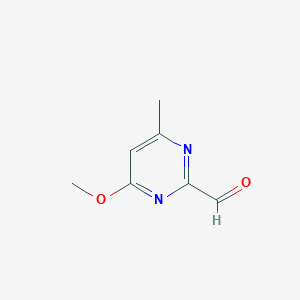

![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3306458.png)
